![molecular formula C14H18N2OS B2722139 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone CAS No. 1788543-58-7](/img/structure/B2722139.png)
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone is not fully understood. However, it is believed to exert its effects by modulating specific biological pathways, including protein-protein interactions and enzymatic activity. The compound has been shown to bind to specific target proteins, leading to the inhibition or activation of specific biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. The compound has also been shown to have potential antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone is its potential as a lead compound for drug development. The compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it challenging to obtain large quantities of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for research on ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone. One potential direction is to further investigate the compound's mechanism of action and identify specific biological pathways that it targets. Another direction is to optimize the synthesis method of the compound to make it more efficient and cost-effective. Additionally, future research could focus on the development of more potent analogs of the compound with improved therapeutic potential.
Synthesemethoden
The synthesis of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone is a complex process that involves multiple steps. The compound can be synthesized using a combination of organic chemistry techniques, such as nucleophilic substitution and cyclization reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone has potential applications in various scientific research fields. One of the primary applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, neurological disorders, and infectious diseases.
Eigenschaften
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-18-13-7-11-4-5-12(8-13)16(11)14(17)10-3-2-6-15-9-10/h2-3,6,9,11-13H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCBWESZRQNYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

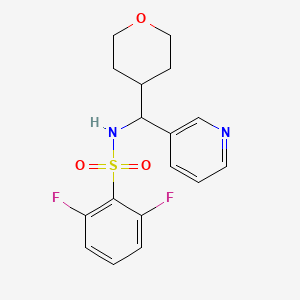
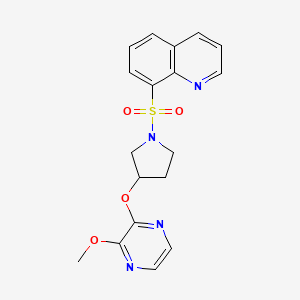
![N-Methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2722059.png)
![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2722060.png)
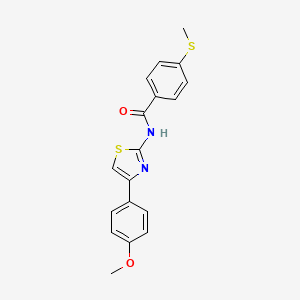
![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2722063.png)

![N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2722066.png)
![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2722068.png)
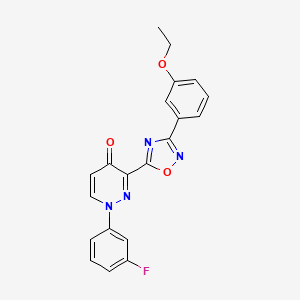
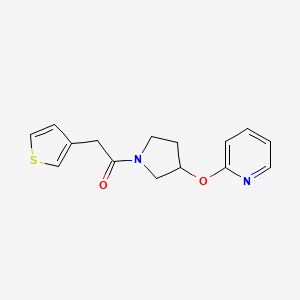
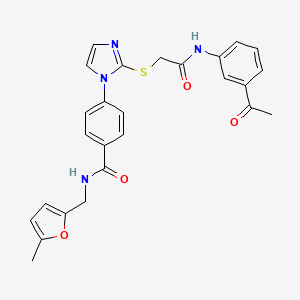
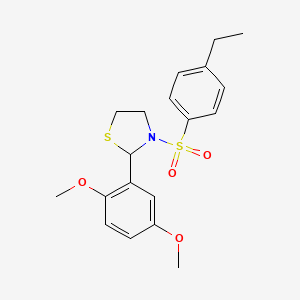
![N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2722077.png)